molecular formula C33H34N2O3 B11513648 N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide

N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide

Cat. No.: B11513648
M. Wt: 506.6 g/mol
InChI Key: QKXSNMAKUDFIRC-UHFFFAOYSA-N
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Description

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-hydroxy-2,2-bis(4-methylphenyl)acetyl chloride, which is then reacted with N-[1-(4-methylphenyl)propyl]benzohydrazide under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2,2-bis(4-methylphenyl)acetyl chloride
  • N-[1-(4-methylphenyl)propyl]benzohydrazide
  • 2-hydroxy-5-methylphenylacetophenone

Uniqueness

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C33H34N2O3

Molecular Weight

506.6 g/mol

IUPAC Name

N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)propyl]benzohydrazide

InChI

InChI=1S/C33H34N2O3/c1-5-30(26-17-11-23(2)12-18-26)35(31(36)27-9-7-6-8-10-27)34-32(37)33(38,28-19-13-24(3)14-20-28)29-21-15-25(4)16-22-29/h6-22,30,38H,5H2,1-4H3,(H,34,37)

InChI Key

QKXSNMAKUDFIRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)O

Origin of Product

United States

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